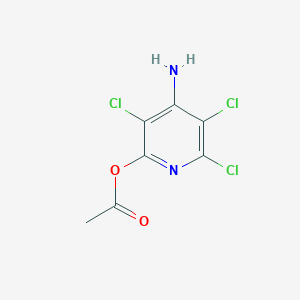![molecular formula C16H20N2O7 B12001668 Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate CAS No. 6265-87-8](/img/structure/B12001668.png)
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with acetamide and 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium ethoxide, ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products
Oxidation: Diethyl amino[(4-nitrophenyl)methyl]propanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethyl acetamido[(4-nitrophenyl)methyl]propanedioic acid.
Scientific Research Applications
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to altered metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl acetamidomalonate
- Diethyl nitrobenzylmalonate
Uniqueness
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its nitro group provides reactivity for reduction and substitution reactions, while the acetamido group offers potential for biological activity.
Properties
| 6265-87-8 | |
Molecular Formula |
C16H20N2O7 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) |
InChI Key |
WNUVFEVPHDQZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


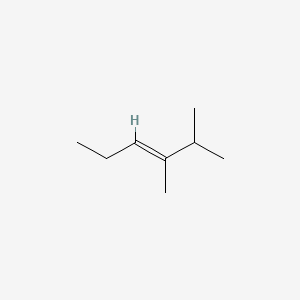
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
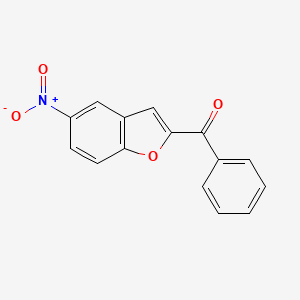

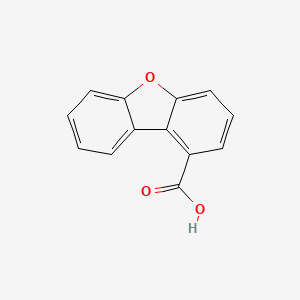
![5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)

![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
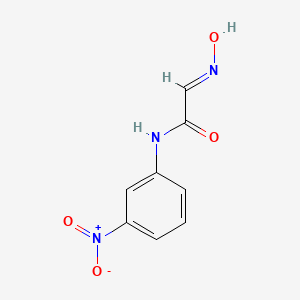

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)
